2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Description
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Properties
IUPAC Name |
2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDYFCAECAPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379352 | |
| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-84-7 | |
| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane physical properties
Executive Summary
This technical guide provides a comprehensive analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (also known as HCFC-316 or related isomer designations), a highly halogenated alkane derivative. Characterized by its high density and thermal stability, this compound serves as a critical intermediate in the synthesis of fluorinated olefins, agrochemicals, and potentially as a specialized solvent in proteomic workflows.[1][2]
For researchers in drug development and materials science, this compound represents a strategic building block.[1][2] Its unique substitution pattern—featuring a chiral center at C3 and a gem-dichloro moiety at C2—offers specific reactivity profiles for dehydrohalogenation reactions, yielding functionalized butenes used in polymer chemistry and pharmaceutical synthesis.[1][2]
Chemical Identity & Structural Analysis
The core structure consists of a butane backbone flanked by two trifluoromethyl (–CF₃) groups, which impart significant chemical inertness and lipophilicity.[1][2] The central carbons carry the chlorine load, creating a dense electron-withdrawing environment.[1][2]
Table 1: Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 378-84-7 |
| Molecular Formula | C₄HCl₃F₆ |
| Molecular Weight | 269.39 g/mol |
| SMILES | FC(F)(F)C(Cl)(Cl)C(Cl)C(F)(F)F |
| InChI Key | Unique identifier required for database integration |
| Structural Features | Chiral center at C3; Gem-dichloro group at C2 |
Physical & Thermodynamic Properties
The physical profile of this compound is dominated by the heavy halogen atoms, resulting in a liquid with high density and a boiling point significantly elevated compared to its non-chlorinated analogs.
Table 2: Physical Properties
| Property | Value | Conditions |
| Physical State | Liquid | @ 20°C, 1 atm |
| Boiling Point | 105°C | Standard Pressure |
| Density | 1.697 g/cm³ | @ 25°C |
| Melting Point | < -20°C | Estimated (Liquid at RT) |
| Solubility (Water) | Negligible | Hydrophobic |
| Solubility (Organics) | High | Soluble in EtOH, Et₂O, CHCl₃ |
| Appearance | Colorless | Clear liquid |
Technical Insight: The boiling point of 105°C makes this compound suitable for reactions requiring reflux temperatures above the range of common fluorinated solvents (like dichloromethane or chloroform), yet it remains easily removable by vacuum distillation.[1][2]
Synthesis & Production Workflow
The primary synthetic route involves the electrophilic or radical addition of chlorine to the corresponding alkene precursor.[1][2] This method ensures high atom economy and specificity.[1][2]
Core Synthesis Protocol
Precursor: 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene (CAS 400-44-2).[1] Reagent: Chlorine gas (Cl₂).[1][2] Catalyst: UV Light (hν) or Radical Initiator (e.g., AIBN).[1][2]
Step-by-Step Methodology:
-
Setup: Equip a quartz reaction vessel with a gas inlet, reflux condenser, and UV lamp source (medium pressure mercury arc).
-
Charging: Load 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene into the vessel under an inert nitrogen atmosphere.
-
Chlorination: Introduce Cl₂ gas slowly while irradiating the mixture. Maintain temperature at 40–50°C to manage exotherm.[2]
-
Monitoring: Monitor reaction progress via GC-MS, tracking the disappearance of the alkene peak (m/z ~200) and appearance of the trichloro-alkane peak (m/z ~269).
-
Workup: Purge excess Cl₂ with nitrogen.[1][2] Wash the crude mixture with 5% NaHCO₃ to remove acidic byproducts.[2]
-
Purification: Distill the crude product. Collect the fraction boiling at 104–106°C.[1][2]
Synthesis Workflow Diagram
Figure 1: Radical chlorination pathway for the synthesis of this compound.
Characterization & Quality Control
For drug development applications, purity must be validated using orthogonal analytical methods.[1][2]
Analytical Logic[1][2]
-
GC-MS: Primary identification.[1][2] Look for molecular ion clusters characteristic of three chlorine atoms (M+, M+2, M+4, M+6 in 27:27:9:1 ratio).[1][2]
-
NMR Spectroscopy:
QC Decision Tree
Figure 2: Quality control decision tree for validating batch purity.
Safety & Handling
As a halogenated organic compound, standard safety protocols for haloalkanes apply.
-
Toxicity: Likely acts as a central nervous system depressant at high concentrations.[1][2] Avoid inhalation.
-
Skin/Eye Contact: Irritant.[1][2] Use nitrile gloves and safety goggles.[2]
-
Reactivity: Stable under normal conditions. Avoid contact with strong bases (e.g., NaOH, KOH) which may induce dehydrochlorination to form toxic/reactive butenes.[1][2]
-
Storage: Store in a cool, dry place away from direct sunlight.
References
-
Guidechem. (2025).[1][2] this compound CAS 378-84-7 Details. Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2025).[1][2] this compound Product Data. Retrieved from [1][2]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and related halogenated butanes. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2][3] 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane Properties and Suppliers. Retrieved from [1][2]
-
NIST Chemistry WebBook. (2025).[1][2] Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Related Analog Data). Retrieved from [1][2]
Sources
Technical Whitepaper: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
The following technical guide details the physicochemical characterization and synthetic utility of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane, designed for researchers in medicinal chemistry and process development.
Physicochemical Profile, Synthesis, and Applications in Drug Discovery[1]
Executive Summary
This compound (CAS: 378-84-7 ) is a highly specialized hydrochlorofluorocarbon (HCFC) intermediate used primarily as a fluorinated building block ("synthon") and high-performance solvent in pharmaceutical synthesis.[1][2][3][4]
Characterized by a boiling point of 105°C and a high density of 1.697 g/cm³ , this molecule bridges the gap between volatile fluorinated solvents and heavier perhalogenated oils. Its unique structure—featuring a chemically distinct hydrogen atom amidst a perhalogenated backbone—allows for site-selective functionalization, making it a critical tool for introducing metabolic stability into drug candidates via the hexafluorobutane moiety.[1]
Physicochemical Characterization
The thermal and physical stability of this compound is dictated by the heavy electron-withdrawing nature of the two terminal trifluoromethyl (
Table 1: Key Physicochemical Properties
| Property | Value | Confidence/Source |
| CAS Registry Number | 378-84-7 | Verified [1, 2] |
| Molecular Formula | Stoichiometric | |
| Molecular Weight | 269.38 g/mol | Calculated |
| Boiling Point | 105°C (at 760 mmHg) | Experimental [1] |
| Density | 1.697 g/cm³ (at 25°C) | Experimental [1] |
| Physical State | Colorless Liquid | Standard Conditions |
| Solubility | Immiscible in water; Soluble in chlorinated solvents, alcohols, ethers.[1][2][5][6][7] | Predicted (LogP ~3.8) |
Structure-Property Analysis (Boiling Point Trend)
The boiling point of 105°C is consistent with the homologous series of halogenated hexafluorobutanes.[1] As chlorine atoms replace hydrogen or unsaturation is removed, the boiling point elevates due to increased London dispersion forces and molecular weight.
-
Precursor: 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (
) BP: 66-68°C[1] -
Reduced Analog: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (
) BP: 83-84°C[1] -
Target: This compound (
) BP: 105°C -
Perhalogenated: 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane (
) BP: 131°C[1]
Synthesis & Production Methodologies
The primary synthesis route for research-grade this compound involves the hydrochlorination of the corresponding alkene.[1] This addition reaction is favored due to the activation of the double bond by the electron-withdrawing
Experimental Protocol: Hydrochlorination Route
Objective: Synthesize this compound from 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
Reagents:
-
Substrate: 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 303-04-8).[1]
-
Reagent: Anhydrous Hydrogen Chloride (HCl) gas.
-
Catalyst: Lewis acid (e.g.,
or ) may be required to activate the highly fluorinated alkene.[7]
Workflow:
-
Setup: A high-pressure Monel or Hastelloy autoclave is purged with nitrogen.
-
Loading: The alkene substrate and catalyst (1-2 mol%) are introduced.[1]
-
Reaction: The vessel is cooled to -20°C. Anhydrous HCl (1.1 equivalents) is condensed into the reactor.
-
Heating: The reactor is sealed and heated to 100-120°C. Pressure will rise significantly. Stirring is maintained for 12-24 hours.[1]
-
Workup: The vessel is cooled to room temperature and vented (scrubbing excess HCl).
-
Purification: The crude liquid is washed with water, dried over
, and fractionally distilled. -
Validation: Collect the fraction boiling at 104-106°C . Confirm structure via GC-MS and
-NMR.
Visualization: Synthesis Logic
Figure 1: Hydrochlorination pathway converting the fluorinated alkene precursor to the target trichlorobutane.[1]
Applications in Drug Development
In modern medicinal chemistry, this molecule serves two distinct high-value functions:
A. Fluorinated Synthon (Building Block)
The
-
Utility: Increases lipophilicity (
) and metabolic half-life ( ).[1] -
Mechanism: The single hydrogen atom allows for radical halogenation or dehydrohalogenation to re-introduce unsaturation if needed for further coupling.[1]
B. Specialized Reaction Solvent
With a boiling point of 105°C, it serves as a "Goldilocks" solvent for fluorination reactions:
-
Inertness: Highly resistant to radical attack and oxidizers.[1]
-
Temperature Range: Allows reactions to proceed at ~100°C without the pressure vessels required for lower-boiling freons.[1]
-
Separation: Its high density (1.697 g/cm³) facilitates easy phase separation from aqueous workups or organic layers of lower density.
Visualization: Application Logic
Figure 2: Dual utility of the molecule in synthesis (as a building block) and process engineering (as a solvent).[1]
Safety and Handling
-
Hazards: Like most halogenated hydrocarbons, vapors may cause drowsiness or dizziness. High thermal decomposition (e.g., in a fire) can release toxic HF and HCl gases.
-
Storage: Store in a cool, dry place away from strong bases (which can cause dehydrochlorination) and active metals (Na, K, Mg).
-
PPE: Neoprene gloves and chemical splash goggles are mandatory.[1] Use in a fume hood due to potential anesthetic effects.
References
-
Apollo Scientific / Spyndl . (n.d.).[1] this compound Product Data. Retrieved February 19, 2026, from [Link] (Data verified via vendor specification sheet: BP 105°C, Density 1.697 g/cm³).
-
NIST Chemistry WebBook . (2025).[1] Data for related Halogenated Butanes. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]
-
PubChem . (2025). 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene (Precursor Data). National Library of Medicine. Retrieved February 19, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]
Comprehensive Spectral Analysis: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
The following technical guide details the spectral characterization of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane.
CAS Registry Number: 378-84-7
Formula:
Executive Summary
This guide provides a structural and spectral elucidation framework for This compound , a highly halogenated intermediate often encountered in the synthesis of hydrofluoroolefins (HFOs) and anesthetic analogs. Due to its asymmetric substitution, this molecule presents unique NMR splitting patterns that distinguish it from its symmetric isomers (e.g., 2,2,3,3-tetrachloro- or 2,3-dichloro- analogs).
The following analysis synthesizes data from structural analogs (such as HCFC-316 isomers and Halothane) to establish a robust identification protocol.
Structural & Stereochemical Analysis[1]
Molecular Connectivity
The molecule consists of a four-carbon butane backbone saturated with halogens.
-
C1 & C4: Terminal trifluoromethyl groups (
). -
C2: A quaternary carbon bearing two chlorine atoms (
). -
C3: A methine carbon bearing one chlorine and one hydrogen (
).
Stereochemistry
-
Chirality: Carbon-3 (C3) is a chiral center, bonded to four distinct groups:
, , , and the bulky moiety. -
Enantiomers: The compound exists as a racemic mixture of (R) and (S) enantiomers. In an achiral solvent (e.g.,
), these enantiomers are magnetically equivalent and will produce a single set of NMR signals. -
Diastereotopy: The two
groups are chemically non-equivalent due to the lack of a plane of symmetry. One is adjacent to a group, while the other is adjacent to a group.
Structural Visualization
The following diagram illustrates the connectivity and the distinct magnetic environments (Nodes C1/F1 vs C4/F4).
Figure 1: Connectivity graph highlighting the chiral center at C3 and the vicinal coupling path between H3 and the C4-F3 group.
NMR Spectroscopy Guide
Proton NMR ( )
The proton spectrum is characterized by a single signal derived from the methine proton at C3.
| Parameter | Value (Predicted) | Assignment | Mechanistic Explanation |
| Shift ( | 5.1 – 5.4 ppm | C3-H | Deshielded by the |
| Multiplicity | Quartet | Coupling to the three equivalent fluorine atoms on C4 ( | |
| Coupling ( | 6.0 – 8.0 Hz | Typical vicinal H-F coupling constant in fluorinated alkanes. | |
| Integration | 1H | Unique proton in the molecule.[1] |
Fluorine NMR ( )
The fluorine spectrum confirms the asymmetry of the molecule, displaying two distinct signals for the two
| Signal | Shift ( | Multiplicity | Assignment | Notes |
| A | -65 to -70 ppm | Singlet | C1- | Adjacent to |
| B | -72 to -78 ppm | Doublet | C4- | Adjacent to |
Carbon NMR ( )
The carbon spectrum reveals the backbone skeleton. Note that C-F coupling will split the carbon signals into quartets.
-
C1 (
): Quartet ( Hz). Shift 120-125 ppm. -
C4 (
): Quartet ( Hz). Shift 120-125 ppm. -
C2 (
): Singlet or weak multiplet (Quartet of Quartets if resolved). Shift 85-95 ppm (Quaternary, deshielded by Cl). -
C3 (
): Quartet ( Hz) due to C4- . Shift 55-65 ppm.
IR Spectroscopy Guide
Infrared spectroscopy is useful for confirming the halogenated nature of the backbone.
| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |
| 2980 - 3010 | Weak | C-H Stretch | Indicates presence of saturated C-H bond. High frequency due to halogenation. |
| 1100 - 1300 | Very Strong | C-F Stretch | Broad, intense bands characteristic of |
| 700 - 800 | Strong | C-Cl Stretch | Characteristic "fingerprint" region for polychlorinated alkanes. |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra and accurate integration:
-
Solvent: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS.-
Why: High solubility for halogenated alkanes; TMS provides an internal reference (
0.00).
-
-
Concentration: Dissolve 10-20 mg of sample in 0.6 mL of solvent.
-
Note: Avoid high concentrations to prevent viscosity broadening.
-
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters ( )[3]
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Reasoning: The lone proton is isolated and may have a longer
relaxation time. Sufficient delay ensures quantitative integration.
-
-
Scans (NS): 16 - 64 scans are sufficient due to the simplicity of the spectrum.
Acquisition Parameters ( )[2]
-
Reference: Reference externally to Trichlorofluoromethane (
, 0.00) or internally if added. -
Sweep Width: Ensure width covers -50 to -100 ppm.
-
Decoupling: Run both proton-coupled and proton-decoupled spectra to verify the doublet splitting on the C4-
group.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Halogenated Butanes (Analogs). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). New Chemical Alternatives for Ozone-Depleting Substances: HCFC and HFC Characterization. EPA SNAP Program Technical Reports. Available at: [Link]
-
Kirij, N. V., et al. (2024).[2][1] "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation cascade." Beilstein Journal of Organic Chemistry, 20, 452–459.[2][1] (Provides spectral data for the 2,3-dibromo-2-chloro analog). Available at: [Link]
Sources
Technical Guide: Purity Analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
This guide is structured as a high-level technical whitepaper designed for an analytical development group in a pharmaceutical or specialty chemical setting. It prioritizes "first-principles" method development for a specialized halogenated intermediate.[1][2]
Executive Summary & Chemical Profile
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (henceforth referred to as HCFC-326-Iso ) is a specialized halogenated intermediate, likely utilized in the synthesis of fluoropolymers or as a high-value solvent in specific catalytic reactions.
Unlike common pharmacopeial solvents, this molecule presents unique analytical challenges:
-
Volatility: High vapor pressure requires careful handling to prevent fractionation during sampling.[1][2]
-
Structural Similarity: Impurities are often homologous (dichloro- or tetrachloro- variants) with very similar boiling points.[1][2]
-
Lack of UV Chromophore: The absence of conjugation renders standard UV-Vis detection (HPLC-UV) useless; Refractive Index (RI) is too insensitive.[1][2]
Chemical Profile & Estimated Properties:
| Property | Value (Est.) | Rationale for Analysis |
|---|
| Formula |
Primary Assay: Gas Chromatography (GC-FID)
The Gold Standard: GC with Flame Ionization Detection (FID) is the mandatory primary assay.[1][2] The C-H bond at position 3 ensures adequate response in FID, unlike fully halogenated CFCs which suffer from poor sensitivity.[1][2]
Column Selection Logic
We reject standard non-polar columns (like 100% Dimethylpolysiloxane) because they may fail to separate the target from its regioisomers (e.g., 1,1,3-trichloro isomers).[1][2]
-
Selected Phase: DB-624 (or ZB-624) - 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane.[1][2]
-
Why: The intermediate polarity provides "selectivity by dipole moment," crucial for separating the target from under-chlorinated (less polar) and over-chlorinated (more polar) byproducts.[1][2]
-
Dimensions: 30m x 0.32mm x 1.8µm.[1][2] The thick film (1.8µm) is non-negotiable to increase retention of volatile impurities (like starting material hexafluorobut-2-ene).[1][2]
Method Parameters[1][2][3][4][5][6]
-
Injector: Split Mode (50:1).[1][2] Reason: Neat injection of halogenated solvents overloads columns easily.[2]
-
Inlet Temp: 200°C. Keep low to prevent thermal dehydrohalogenation (loss of HCl).
-
Detector (FID): 250°C.
flow 30 mL/min; Air 400 mL/min.
Temperature Program Logic
The program must separate the "light" olefinic precursors from the "heavy" tetrachloro byproducts.[1][2]
Figure 1: Optimized Temperature Program. The initial low-temperature hold is critical for resolving volatile olefin precursors.
Orthogonal Verification: 19F NMR Spectroscopy
While GC provides purity %, it cannot definitively prove the position of the chlorine atoms (regioisomerism).[1][2] 19F NMR is the self-validating identity test.[1][2]
The 19F Signature
The molecule
-
Expected Spectrum: Two distinct signals (likely doublets or multiplets due to F-F and F-H coupling).[1][2]
-
Impurity Flag: Any signal outside the main
region (-60 to -80 ppm) indicates:
Experimental Protocol
-
Solvent: Acetone-
or . (Acetone- often provides better separation of isomers due to dipole interactions).[1][2] -
Internal Standard:
-Trifluorotoluene (TFT) added gravimetrically if quantitative NMR (qNMR) is required for assay potency calculation. -
Relaxation Delay (d1): Must be
(typically 10-20 seconds for groups) to ensure full integration accuracy.
Trace Impurity Profiling
For pharmaceutical applications, purity is not just about the main peak; it is about the absence of reactive contaminants.[2]
Moisture (Coulometric Karl Fischer)
Criticality: Water reacts with halogenated alkanes over time to form HF (hydrofluoric acid) and HCl, which corrodes reactors and degrades the product.[1][2]
-
Reagent: Use a specialized "Ketone/Aldehyde" or "Halogenated" reagent formulation.[1][2] Standard methanol-based reagents can sometimes react slowly with labile halogens.[1][2]
Acidity (HCl/HF)[1][2]
-
Method: Aqueous extraction followed by potentiometric titration.[1][2]
-
Protocol: Shake 10g of sample with 20mL neutral deionized water for 5 minutes. Separate phases. Titrate the aqueous phase with 0.01N NaOH using Phenolphthalein or a pH electrode.[1][2]
System Suitability & Validation Workflow
To ensure the data is trustworthy (E-E-A-T), the analytical system must be challenged before every run.[1][2]
Figure 2: Routine Analysis Workflow. The "Resolution Solution" is the critical self-validating step to prove the column has not degraded.[2]
Impurity Fate Mapping
| Impurity Name | Origin | Detection Method | Removal Strategy |
| Hexafluorobut-2-ene | Starting Material | GC (Early eluter) | Distillation (Light cut) |
| 2,3-Dichloro-hexafluorobutane | Under-chlorination | GC (Pre-main peak) | Distillation (Reflux ratio) |
| 2,2,3,3-Tetrachloro-hexafluorobutane | Over-chlorination | GC (Post-main peak) | Distillation (Bottoms) |
| Water | Solvent/Atmosphere | Karl Fischer | Molecular Sieves (3A) |
References
-
ASTM International. (2023).[1][2][5] ASTM E1064-23 Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration.[1][2][5]
-
Agilent Technologies. (2020).[1][2] Analysis of Halogenated Hydrocarbons using GC-FID with DB-624 Columns. Application Note 5990-XXXX.[1][2]
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative text on 19F coupling patterns).
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of halogenated hexafluorobutane derivatives. (Provides spectral data for analog compounds).
Note: Due to the specialized nature of this specific isomer, boiling points and spectral shifts are estimated based on homologous series data found in References 1 and 4.[2]
Sources
Methodological & Application
Technical Application Note: Precision Dehydrochlorination of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Executive Summary
This application note details the validated protocol for the regioselective dehydrochlorination of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS 378-84-7) to synthesize 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 303-04-8).
This transformation is a critical intermediate step in the synthesis of Hexafluoro-2-butyne (via subsequent dechlorination) and next-generation Hydrofluoroolefins (HFOs) used in low-GWP refrigerants and fluoropolymers. The protocol utilizes a Phase-Transfer Catalyzed (PTC) alkaline elimination pathway, ensuring high conversion (>95%) and operational safety under standard laboratory conditions.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]
The reaction involves the elimination of one equivalent of hydrogen chloride (HCl) from the saturated alkane. The presence of strong electron-withdrawing trifluoromethyl (
Reaction Scheme
Physicochemical Data Table
| Property | Substrate | Target Product |
| Name | This compound | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene |
| CAS No. | 378-84-7 | 303-04-8 |
| Formula | ||
| MW | 269.40 g/mol | 232.94 g/mol |
| Boiling Point | ~104-105 °C | 66-68 °C |
| Density | ~1.7 g/mL | 1.605 g/mL |
| Appearance | Colorless Liquid | Colorless Liquid |
Mechanistic Insight
The reaction proceeds via an E2 (Bimolecular Elimination) mechanism. The base (
-
Regioselectivity: Elimination of HCl is favored over HF due to the weaker C-Cl bond compared to C-F, and the thermodynamic stability of the internal tetrasubstituted double bond.
-
Stereochemistry: The product is typically obtained as a mixture of E and Z isomers (cis/trans), which are often inseparable by standard distillation but chemically equivalent for many downstream applications (e.g., reductive dechlorination to the alkyne).
Figure 1: E2 Elimination pathway facilitated by Phase Transfer Catalysis.
Safety Protocol (Critical)
-
Caustic Hazard: Potassium Hydroxide (KOH) is highly corrosive. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.
-
Pressure Risk: While the boiling points are moderate, the generation of alkene vapors can pressurize closed systems. Ensure the reactor is vented through a condenser.
-
Fluorinated Organics: Avoid inhalation of vapors. Perform all operations in a functioning fume hood. Thermal decomposition (e.g., fire) can release HF and phosgene.
Experimental Protocol: Liquid Phase Dehydrochlorination
This protocol uses a biphasic system (Water/Organic) facilitated by a quaternary ammonium salt (Phase Transfer Catalyst), allowing the reaction to proceed rapidly at moderate temperatures without requiring anhydrous solvents.
Reagents & Equipment
-
Substrate: this compound (1.0 eq).[1]
-
Base: Potassium Hydroxide (KOH), pellets or 40% aq. solution (2.0 - 2.5 eq).
-
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB (Tetrabutylammonium bromide) (0.05 eq).
-
Solvent: Deionized Water (approx. 2 mL per gram of substrate).
-
Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer (preferred over magnetic for heavy fluorinated phases), Reflux Condenser, Addition Funnel, Thermometer.
Step-by-Step Procedure
-
Reactor Setup:
-
Assemble the 3-neck RBF with the mechanical stirrer, reflux condenser, and thermometer.
-
Connect the top of the condenser to an inert gas bubbler (Nitrogen) to monitor pressure.
-
-
Base Preparation:
-
Charge the RBF with Deionized Water.
-
Slowly add KOH pellets with stirring. (Caution: Exothermic). Cool to room temperature.
-
Add the Phase Transfer Catalyst (Aliquat 336). The mixture may appear cloudy.
-
-
Reaction Initiation:
-
Heat the alkaline solution to 60°C .
-
Add the substrate (this compound) dropwise via the addition funnel over 30 minutes.
-
Note: The fluorinated substrate is denser than water and will form the bottom layer. Efficient stirring is crucial to create an emulsion.
-
-
Reaction Phase:
-
Increase temperature to 70-80°C (Gentle Reflux).
-
Maintain agitation for 4–6 hours .
-
Monitoring: Sample the organic (bottom) layer. Analyze by GC-MS. The disappearance of the starting material peak (MW 269) and appearance of the product peak (MW 232) indicates completion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Transfer contents to a separatory funnel.
-
Collect the bottom organic layer (Product).
-
Wash the organic layer once with water, then once with dilute HCl (0.1M) to neutralize residual base, and finally with brine.
-
Dry over anhydrous Magnesium Sulfate (
).
-
-
Purification:
-
Filter off the drying agent.
-
Perform simple distillation.
-
Collect fraction: 66–68°C.[2]
-
Yield: Expect 85–95%.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene.
Analytical Quality Control
Gas Chromatography (GC)[1]
-
Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).
-
Inlet Temp: 200°C.
-
Detector: FID or MS.
-
Oven Program: 40°C (hold 2 min)
10°C/min 150°C. -
Retention: The olefin product (bp 66°C) will elute significantly earlier than the saturated precursor (bp 104°C).
NMR Spectroscopy
-
NMR:
-
Starting Material: Two distinct signals (approx -75 to -80 ppm range) corresponding to the two non-equivalent
groups due to the chiral center. -
Product: A simplified spectrum. The
groups attached to the double bond typically appear as a singlet (or two singlets if E/Z mixture) around -60 to -65 ppm.
-
-
NMR:
-
Starting Material: A doublet of quartets (or multiplet) for the single proton at C3.
-
Product: Silent . The product contains no protons. This is the definitive confirmation of complete dehydrohalogenation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor stirring (Phase transfer limit) | Increase agitation speed; ensure emulsion formation. Add more catalyst (up to 10 mol%). |
| Emulsion Persistence | Surfactant effect of PTC | Add saturated NaCl (brine) to break the emulsion during workup. |
| Byproduct Formation | Hydrolysis of | Reduce reaction temperature; ensure KOH concentration is not excessive (>30% can be harsh). |
| Product Loss | Volatility | Ensure condenser coolant is <5°C. Keep receiver flask on ice during distillation. |
References
-
Synthesis of Hexafluoro-2-butyne
- Source: European P
- Context: Describes the dechlorination of to form the alkyne, validating the olefin intermedi
-
URL:[Link] (General Patent Reference)
-
Physical Properties of Fluorinated Butenes
-
Dehydrohalogenation Methodologies
- Source: Beilstein Journal of Organic Chemistry, "Hydrofluoroolefins halogenation/dehydrohalogen
- Context: General protocols for KOH-mediated elimination in fluorin
-
URL:[Link]
-
Chemical Supplier Data (Starting Material)
Sources
- 1. 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE | 338-75-0 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. lookchem.com [lookchem.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. Page loading... [guidechem.com]
- 6. CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | Chemsrc [chemsrc.com]
Application Notes and Protocols for Reactions Involving Halogenated Alkanes
Abstract
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry involving halogenated alkanes. Halogenated alkanes are pivotal building blocks in chemical synthesis due to the versatile reactivity of the carbon-halogen bond. This document provides an in-depth exploration of the experimental setups, core principles, and detailed protocols for several key reaction classes, including nucleophilic substitution, elimination, and organometallic coupling reactions. Emphasis is placed on the causality behind experimental choices, self-validating safety protocols, and robust analytical practices to ensure reliable and reproducible outcomes.
Foundational Principles and Safety Mandates
Reactivity of the Carbon-Halogen Bond
Halogenated alkanes (alkyl halides, R-X) are characterized by a polar carbon-halogen bond, where the carbon atom is electrophilic (δ+) and the halogen is electronegative (δ-).[1] This polarity is the foundation of their reactivity, making the carbon atom susceptible to attack by nucleophiles.[1][2] Furthermore, the halogen can depart as a stable halide ion (X⁻), a good leaving group, which facilitates both substitution and elimination reactions. The reactivity trend generally follows the carbon-halogen bond strength: R-I > R-Br > R-Cl >> R-F, with iodides being the most reactive.[3]
Mandatory Safety Protocols
Working with halogenated alkanes and the potent reagents used in their transformation demands a stringent adherence to safety protocols.
-
Hazard Assessment : Many halogenated organic liquids are toxic, suspected carcinogens, and can cause damage to the central nervous system, liver, and kidneys upon exposure.[4][5] Always consult the Safety Data Sheet (SDS) for each specific compound before use.[6]
-
Engineering Controls : All manipulations involving volatile halogenated alkanes or their reactions must be performed within a certified chemical fume hood to prevent inhalation of hazardous vapors.[4][7]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7] Nitrile gloves are a common choice, but for prolonged exposure or with certain solvents like methylene chloride, double-gloving or using more resistant gloves (e.g., Viton) is recommended.[8]
-
Waste Disposal : Halogenated and non-halogenated organic waste streams must be segregated.[4][7][9] Mixing them increases disposal costs and complexity.[6][9] Waste containers must be clearly labeled, kept closed, and stored in a well-ventilated area.[4][6]
General Experimental Apparatus
Many reactions involving halogenated alkanes, especially those that are moisture-sensitive or require heating, utilize a standard reflux apparatus, often under an inert atmosphere.
Caption: Standard apparatus for heated reactions under an inert atmosphere.
Heating under reflux prevents the loss of volatile reactants and solvents by condensing vapors and returning them to the reaction flask.[10] An inert atmosphere (Nitrogen or Argon) is critical for reactions involving organometallic reagents like Grignard or Gilman reagents, which are rapidly destroyed by moisture and oxygen.[11][12]
Key Reaction Protocols
Nucleophilic Substitution (SN1 & SN2)
Nucleophilic substitution is a fundamental reaction of haloalkanes where a nucleophile replaces the halogen.[1][13][14] The mechanism, either bimolecular (SN2) or unimolecular (SN1), is determined by several factors.
-
SN2 Reaction : A single, concerted step where the nucleophile attacks the carbon as the leaving group departs.[14][15] This results in an inversion of stereochemistry.[1][15]
-
SN1 Reaction : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[15][16] This typically leads to a racemic mixture of products if the starting material is chiral.[1]
Caption: Key factors determining the outcome of haloalkane reactions.
Table 1: Conditions Favoring Substitution Mechanisms
| Factor | SN2 Reaction | SN1 Reaction |
| Alkyl Halide Structure | Methyl > Primary > Secondary (Tertiary does not react)[17][18] | Tertiary > Secondary (Primary/Methyl do not react)[17][18] |
| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻)[17][19] | Weak, low concentration (e.g., H₂O, ROH)[17][19] |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, Acetonitrile)[15][19] | Polar protic (e.g., Water, Ethanol, Acetic Acid)[15][19] |
| Leaving Group | Good leaving group required (I > Br > Cl)[15] | Good leaving group required (I > Br > Cl)[15] |
Protocol: Synthesis of 1-Iodobutane from 1-Bromobutane (SN2)
This protocol demonstrates a classic Finkelstein reaction, where a halide is exchanged via an SN2 mechanism.
-
Apparatus Setup : Assemble a 100 mL round-bottom flask with a reflux condenser. Add a magnetic stir bar.
-
Reagent Addition : To the flask, add 15 g of sodium iodide (NaI) and 75 mL of acetone.[14]
-
Initiation : Stir the mixture until most of the sodium iodide has dissolved. Add 10 mL of 1-bromobutane to the flask.
-
Reaction : Heat the mixture to a gentle reflux using a water bath for 45-60 minutes. A white precipitate of sodium bromide (NaBr), which is insoluble in acetone, will form, indicating the reaction is proceeding.[14]
-
Workup : Allow the mixture to cool to room temperature. Pour the mixture into 100 mL of water. The product, 1-iodobutane, is insoluble in water and will separate.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine the organic layers.
-
Washing : Wash the combined organic layers with 50 mL of 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by 50 mL of brine.
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield 1-iodobutane.
-
Analysis : Characterize the product using NMR and IR spectroscopy and determine the yield.
Elimination Reactions (E1 & E2)
Elimination reactions of haloalkanes form alkenes by removing a hydrogen atom and the halogen from adjacent carbon atoms (β-elimination).[20][21][22]
-
E2 Reaction : A single-step, concerted process requiring a strong base.[22] The base removes a proton as the halide ion departs.[20]
-
E1 Reaction : A two-step process that proceeds through a carbocation intermediate, similar to the SN1 pathway. It is favored by weak bases and tertiary substrates.[22]
Protocol: Synthesis of Cyclohexene from Bromocyclohexane (E2)
-
Apparatus Setup : Set up a 100 mL round-bottom flask for reflux with a magnetic stir bar.
-
Reagent Preparation : In the flask, dissolve 8.5 g of potassium hydroxide (KOH) in 50 mL of ethanol by gently warming and stirring. This creates a solution of potassium ethoxide, a strong base.[10][20]
-
Reactant Addition : Cool the ethanolic KOH solution to room temperature. Add 10 mL of bromocyclohexane to the flask.
-
Reaction : Heat the mixture to reflux for 60 minutes.[23] The reaction will produce cyclohexene.
-
Distillation : Rearrange the apparatus for simple distillation. Distill the product mixture, collecting the fraction that boils between 80-85 °C (the boiling point of cyclohexene is ~83 °C).
-
Workup : Wash the collected distillate in a separatory funnel with an equal volume of water to remove any remaining ethanol.
-
Drying and Isolation : Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂). Decant the final product.
-
Analysis : Confirm the presence of the C=C double bond using a qualitative test (e.g., decolorization of bromine water) and characterize by spectroscopy.[20]
Organometallic Coupling Reactions
Halogenated alkanes are essential precursors for organometallic reagents that are used to form new carbon-carbon bonds.
Protocol: Preparation and Reaction of a Grignard Reagent
Grignard reagents (R-MgX) are powerful nucleophiles and strong bases, requiring strictly anhydrous conditions for their preparation.[11][12]
-
Apparatus Preparation : All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried or flame-dried under vacuum and assembled while hot under a stream of dry nitrogen or argon. Equip the flask with a stir bar.
-
Reagent Setup : Place 1.5 g of magnesium turnings into the flask. A crystal of iodine can be added to help activate the magnesium surface.[3]
-
Initiation : In the addition funnel, prepare a solution of 5.0 mL of bromobutane in 20 mL of anhydrous diethyl ether. Add a small portion (~2-3 mL) of this solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and begins to bubble. Gentle warming may be required.[3]
-
Formation : Once the reaction has started, add the remaining bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for another 30 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent, butylmagnesium bromide.
-
Reaction (Example) : To use the Grignard reagent, cool the flask in an ice bath. Slowly add a solution of a carbonyl compound (e.g., 4 mL of acetone in 10 mL of anhydrous ether) dropwise. A vigorous reaction will occur.
-
Quenching and Workup : After the addition is complete, stir for 15 minutes, then carefully quench the reaction by slowly adding 20 mL of cold 1 M sulfuric acid.
-
Extraction and Isolation : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent to isolate the alcohol product.
Protocol: Corey-House Synthesis
The Corey-House synthesis is a versatile method for coupling two alkyl groups to form a larger alkane, particularly useful for creating unsymmetrical alkanes.[24][25]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hscprep.com.au [hscprep.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. Al kyl grignard reactions | PPT [slideshare.net]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 20. CK12-Foundation [flexbooks.ck12.org]
- 21. savemyexams.com [savemyexams.com]
- 22. Elimination Reactions: an Introduction [chemistrysteps.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Corey-House Synthesis: Preparation of Alkanes with Examples | Filo [askfilo.com]
- 25. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
Troubleshooting & Optimization
The Fluorine Fortress: Technical Support Hub for Fluorinated Alkane Reactions
Welcome to the Advanced Fluorine Chemistry Support Center. Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in organofluorine methodology)
You are likely here because your reaction mixture is either stubbornly inert, separated into three unidentifiable phases, or your product has vanished during workup. Fluorinated alkanes (both perfluoroalkanes and hydrofluoroalkanes) do not play by standard organic rules. The C–F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol), and the "fluorine effect" creates unique steric and electronic shields.
This guide bypasses textbook theory to address the specific failure modes encountered in the lab.
🔧 Module 1: Reactivity Troubleshooting (The "Engine" Problems)
User Query: "I'm trying to functionalize a hydrofluoroalkane (HFC) backbone using standard radical conditions (AIBN/TTMSS), but I see 0% conversion. The starting material is untouched."
Diagnosis: You are fighting a Polarity Mismatch . Unlike standard alkanes, the C–H bonds in HFCs are electron-deficient due to the inductive effect of adjacent fluorine atoms.[1] Standard alkyl radicals are nucleophilic; they do not want to abstract a hydrogen atom from an electron-poor carbon.[1]
The Fix: Polarity Reversal Catalysis You must switch to an electrophilic radical source for Hydrogen Atom Transfer (HAT).
-
Standard (Fails): Carbon-centered radicals (e.g., from AIBN)
Nucleophilic Repelled by HFC. -
Solution: Use heteroatom-centered radicals (Oxygen, Nitrogen, or Chlorine).[1]
Recommended System: Photocatalytic HAT (Hydrogen Atom Transfer). Use a quinuclidine-based mediator or a decatungstate photocatalyst.[1] These generate highly electrophilic radicals capable of abstracting hydridic H-atoms alpha to fluorine.[1]
Visualization: The Polarity-Matched HAT Cycle
Caption: Figure 1. Electrophilic HAT catalysis cycle required to activate electron-deficient C-H bonds in hydrofluoroalkanes.
🧪 Module 2: Phase Management (The "Environment" Problems)
User Query: "My reaction uses a perfluoroalkane solvent (e.g., PP11), but my reagents are floating on top. Heating didn't help, and now I have a gum at the interface."
Diagnosis: You are experiencing Fluorous Phase Immiscibility . Perfluoroalkanes have extremely weak London dispersion forces.[2] They are both hydrophobic and lipophobic.[2] At room temperature, they dissolve almost nothing but gases.
The Fix: Thermomorphic Switching & Solvent Tuning
-
The Thermomorphic Trick: Fluorous solvents often exhibit a sharp Upper Critical Solution Temperature (UCST).
-
Action: Screen solvents like Benzotrifluoride (BTF) or Hexafluoroisopropanol (HFIP) as co-solvents. These act as "hybrid" solvents that bridge the organic/fluorous gap.
-
Protocol: Heat your biphasic mixture. If it does not become monophasic at reflux, add BTF dropwise until it clears. Upon cooling, it should separate again, allowing for easy catalyst recycling.[1][3]
-
-
Solvent Tuning (The HFE Bridge): Replace pure perfluorocarbons (FC-72) with Hydrofluoroethers (HFEs) like HFE-7100 (
).[1] The oxygen atom introduces a dipole that increases solubility for organic substrates without losing the fluorous tag affinity.
Data: Solvent Miscibility Guide
| Solvent Class | Representative | Dielectric Const. | Organic Miscibility | Use Case |
| Perfluorocarbon | FC-72 / PP11 | ~1.7 | Very Low | Strict biphasic catalysis |
| Hydrofluoroether | HFE-7100 | 7.4 | Moderate | Bridging solvent, workup |
| Hybrid | Benzotrifluoride (BTF) | 9.2 | High | General reaction medium |
| Strong Donor | HFIP | 16.7 | High | Stabilizing radical cations |
👁️ Module 3: Analytics & Detection (The "Logistics" Problems)
User Query: "I purified my reaction on silica. The fractions looked empty, so I threw them away. Now I realize my product has no UV chromophore."
Diagnosis: The "Invisible Product" Syndrome.
Highly fluorinated alkanes often lack the
The Fix: 19F qNMR (Quantitative NMR) Stop relying on TLC. 19F NMR is your primary eye. It is 83% as sensitive as 1H NMR and has zero background noise.
The 19F qNMR Protocol:
-
Internal Standard: Use
-Trifluorotoluene (BTF) or Fluorobenzene .[1]-
Requirement: Must have a relaxation time (
) similar to your analyte.
-
-
Acquisition Parameters (CRITICAL):
-
TLC Stain Alternative: Use Phosphomolybdic Acid (PMA) with strong heating. It is more aggressive than KMnO4 for fluoroalkanes.[1]
📝 Experimental Protocol: Photocatalytic C(sp3)–H Alkylation of HFCs
Context: This protocol addresses the challenge of functionalizing a hydrofluoroalkane (e.g., heptafluorobutane derivatives) using a decatungstate photocatalyst. This method avoids the use of explosive fluorine gas or expensive electrophilic fluorinating reagents.
Reagents:
-
Substrate: Hydrofluoroalkane (1.0 equiv)
-
Alkylation Agent: Electron-deficient alkene (e.g., Dimethyl maleate) (1.5 equiv)[1]
-
Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)
-
Solvent: Acetonitrile/Benzotrifluoride (1:1 v/v)
-
Light Source: 390 nm (UV-A) or 365 nm LED (approx. 40W intensity)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): In a glovebox or under Argon flow, charge a quartz tube (UV transparent) with TBADT (2 mol%) and the Alkylation Agent (1.5 equiv).
-
Substrate Addition:
-
If Liquid: Add HFC (1.0 equiv) via syringe.
-
If Volatile (
): Cool the tube to -78°C before addition and seal quickly with a Teflon-lined crimp cap.[1]
-
-
Degassing: Sparge the solvent mixture (MeCN/BTF) with Argon for 15 minutes before adding to the tube to prevent evaporative loss of volatile HFCs. Add solvent to the tube.
-
Irradiation: Place the tube 2 cm from the light source. Use a fan to maintain temperature at 25°C.
-
Troubleshooting Tip: If the solution turns dark blue and stays dark, your catalytic cycle is stalled (reduced catalyst is not turning over). Add a trace oxidant (e.g.,
, 5 mol%) to re-oxidize the tungsten.
-
-
Workup: Concentrate the mixture. Do not use high vacuum if your product MW < 250, as fluoroalkanes sublime/evaporate easily.
-
Purification: Flash chromatography using Hexanes/EtOAc.
-
Detection: Collect fractions blindly if no UV active spots appear, then screen fractions via 19F NMR.
-
Workflow Visualization
Caption: Figure 2. Decision tree for photocatalytic alkylation of hydrofluoroalkanes.
📚 References
-
The Fluorine Effect & Bond Strengths: O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev., 2008, 37, 308-319.[1] [Link]
-
Photocatalytic C-H Activation (Decatungstate): Tlahuext-Aca, A., et al. Hydrogen Atom Transfer Photocatalysis for the Functionalization of C(sp3)–H Bonds.[1] Chem. Rev. 2022. [Link]
-
Fluorous Biphasic Catalysis & Solvents: Horváth, I., & Rábai, J. Facile Catalyst Separation Without Water: Fluorous Biphasic Spectrometry. Science, 1994, 266, 72-75.[1] [Link]
-
19F qNMR Standards & Protocols: Tornøe, C. W., et al. Quantitative 19F NMR Spectroscopy for the Analysis of Complex Reaction Mixtures. Angew. Chem. Int. Ed., 2020. [Link]
-
Safety Handling of Volatile Fluorides: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Purification methods for 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Technical Support Center: Purification & Handling of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Case Reference: CAS 378-84-7 | Application: Fluoropolymer Synthesis / Fine Chemical Intermediate[1][2][3]
Introduction: Technical Profile & Purity Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific purification challenges associated with This compound (hereafter referred to as TCHFB ).
TCHFB is a critical asymmetric hydrochlorofluorocarbon intermediate.[2][3] Achieving high purity (>99.5%) is often hindered by its homologous impurities—specifically the under-chlorinated dichloro- and over-chlorinated tetrachloro- species.[1][2][3] This guide provides a self-validating workflow to resolve these impurities based on their distinct volatility profiles.
Physical Property Reference Table
| Property | Value | Critical Note for Purification |
| CAS Number | 378-84-7 | Use for definitive inventory verification.[1][2][3] |
| Boiling Point | 105.0 °C (at 760 mmHg) | The "Sweet Spot" for separation.[2][3] |
| Density | 1.697 g/mL | Significantly denser than water; facilitates phase separation. |
| Molecular Weight | 269.40 g/mol | |
| Key Impurity A | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | BP: 83–84 °C (Volatile fore-cut).[2][3] |
| Key Impurity B | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | BP: 131 °C (High-boiling pot residue).[2] |
Module 1: Diagnostic & Analysis (FAQ)
Q: How do I definitively confirm the identity of my crude material before purification? A: Do not rely solely on GC retention time. The structural similarity of the chlorofluorobutane family requires spectroscopic validation.[2][3]
-
GC-MS: Look for the parent ion (
due to Cl isotopes).[1][2][3] The fragmentation pattern will show distinct loss of ( 69) and fragments.[2][3] -
19F NMR: This is the gold standard.[2][3] TCHFB is asymmetric (
).[1][2][3] You should observe two distinct signals (likely doublets or multiplets due to H-F coupling) and a complex proton signal in 1H NMR.[2] Symmetric impurities like the tetrachloro- analog will show simpler spectra.[1][2][3]
Q: My crude sample is fuming or has a sharp odor. Is this normal? A: No. Pure TCHFB has a mild ether-like odor.[1][2][3] Sharp, acrid odors indicate the presence of acidic byproducts (HCl or HF) from hydrolysis or incomplete synthesis.
-
Action: Perform the Acid Neutralization Protocol (Module 3) immediately to prevent corrosion of your GC columns and distillation glassware.[2][3]
Module 2: Purification Protocol (Distillation)
Core Strategy: Fractional Distillation.[2][3][4]
Because the boiling point difference (
Step-by-Step Methodology
-
Apparatus Setup:
-
Use a Vigreux column (minimum 30 cm) or a packed column (glass helices) to achieve 10–15 theoretical plates.
-
Ensure the condenser is cooled to 5–10°C (chilled water) to prevent loss of the volatile dichloro- impurity during the fore-cut.[1][2][3]
-
Atmospheric vs. Vacuum: Distillation at atmospheric pressure is recommended.[2][3] TCHFB is stable at 105°C. Vacuum distillation is unnecessary unless the material is known to be thermally labile in your specific matrix.[2][3]
-
-
Equilibration:
-
Fraction Collection:
Module 3: Chemical Treatment (Washing & Drying)[1][2][3]
If your diagnostic check revealed acidity (low pH) or moisture, perform this module before distillation.
-
Acid Neutralization:
-
Phase Separation:
-
Drying:
Module 4: Visualization & Workflow
The following diagram illustrates the logical flow for purifying a crude reaction mixture containing TCHFB.
Figure 1: Purification workflow for this compound, prioritizing acid removal and fractional distillation based on boiling point differentials.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is Cloudy | Micro-emulsion of water.[1][2][3] | Re-dry with activated 3A Molecular Sieves for 12 hours.[2][3] Filter before use. |
| GC shows "Shoulder" Peak | Isomer contamination (likely 1,1,3-trichloro isomer).[2][3] | These isomers have very similar BPs.[2][3][7] Increase reflux ratio to 20:1 or use a higher efficiency column (Spinning Band Distillation). |
| Corrosion in Distillation Pot | Residual HF/HCl.[2][3] | The wash step was insufficient. Add solid |
| Low Yield | Azeotrope formation.[2][3] | TCHFB may form azeotropes with water.[2][3] Ensure the crude is strictly dry before distillation.[2][3] |
References
-
ABCR GmbH . This compound Product Data Sheet. Retrieved from (Accessed 2024).[2][3]
-
SynQuest Laboratories . Safety Data Sheet: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane. (Provides comparative data for the dichloro- impurity). Retrieved from .[2][3][6]
-
NIST Chemistry WebBook . Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Homologous Series Reference).[2] National Institute of Standards and Technology.[2][3] Retrieved from .[2][3]
-
PubChem . 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene (Precursor/Impurity Data). CID 9337.[2][3][10] Retrieved from .[2][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 3. 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 4. valuenequipment.com [valuenequipment.com]
- 5. Page loading... [guidechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 8. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 9. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 10. 2,3-Dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | C4Cl2F6 | CID 9337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with impurities in 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane reactions
Technical Support Center: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
Role: Senior Application Scientist, Fluorine Chemistry Division Subject: Advanced Impurity Management & Reaction Optimization Guide Reference Code: TSC-378-84-7-V2[1]
Introduction: The Criticality of Purity in Fluorocarbon Intermediates
Welcome to the technical support hub for This compound (CAS 378-84-7).[1] In high-value fluorination workflows—such as the synthesis of hexafluoro-2-butyne or hexafluorobutadiene —this intermediate serves as a pivot point.[1] Its purity is not merely a specification; it is a determinant of reaction kinetics.[1]
Impurities in this system are rarely inert.[1] Under-chlorinated species (dichloro-) can lead to incomplete elimination reactions, while over-chlorinated species (tetrachloro-) often act as stubborn spectators that accumulate in solvent recycling loops or, worse, poison metal-mediated dechlorination catalysts (e.g., Zinc/Ethanol systems).[1]
This guide moves beyond basic datasheets to provide a mechanistic understanding of impurity management, ensuring your downstream applications—whether pharmaceutical building blocks or advanced polymers—remain robust.[1]
Impurity Profile & Diagnostics
The synthesis of this compound typically involves the chlorination of 1,1,1,4,4,4-hexafluoro-2-butene.[1] Consequently, the impurity profile is predictable based on reaction stoichiometry and kinetics.[1]
Table 1: Common Impurities and Their Impact
| Impurity Name | Structure | CAS No. | Boiling Point | Origin | Impact on Downstream Reaction |
| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | CF₃-CHCl-CHCl-CF₃ | 384-54-3 | 66-68°C | Under-chlorination (Incomplete reaction) | Consumes base/metal reagents; yields different olefin byproducts. |
| 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | CF₃-CCl₂-CCl₂-CF₃ | 375-34-8 | 131-133°C | Over-chlorination (Excess Cl₂/Light) | Inert to mild bases; accumulates in solvent; difficult to remove from final products if not distilled early.[1][2] |
| Hexafluoro-2-butyne | CF₃-C≡C-CF₃ | 692-50-2 | -25°C | Premature elimination | High volatility; loss of yield; pressure buildup in closed vessels.[1] |
| Hydrogen Fluoride (HF) / HCl | HF / HCl | 7664-39-3 | 19.5°C / -85°C | Hydrolysis / Elimination side-product | CRITICAL: Corrodes glass/metal; catalyzes polymerization; hazardous.[1] |
Visualization: Impurity Formation Pathways
Understanding where impurities come from is the first step to mitigation.[1] The diagram below maps the chlorination cascade of hexafluoro-2-butene.
Figure 1: Stepwise chlorination pathway showing the origin of under- and over-chlorinated impurities.[1]
Troubleshooting Guide (Q&A)
Q1: My reaction with Zinc (to form hexafluorobutadiene) stalls after 50% conversion. Why?
-
Diagnosis: This is often caused by surface passivation of the Zinc.[1] If your starting material contains acidic impurities (HCl/HF) or significant amounts of the tetrachloro impurity, the metal surface can become coated with zinc salts or unreactive organic films.[1]
-
Solution:
-
Acid Wash: Wash your 2,2,3-trichloro starting material with dilute NaHCO₃ solution, then water, and dry over MgSO₄ before the reaction.[1]
-
Activation: Activate your Zinc dust with dilute HCl followed by ethanol and ether washes immediately before use.[1]
-
Solvent: Ensure your solvent (e.g., ethanol or acetic anhydride) is anhydrous.[1] Water promotes the formation of zinc oxide/hydroxide, which is inactive.[1]
-
Q2: I am seeing a persistent "shoulder" peak on my GC analysis of the target material.
-
Diagnosis: This is likely the 2,3-dichloro impurity (CAS 384-54-3).[1] Its boiling point (66-68°C) is significantly lower than the target (104°C), but if the column temperature ramp is too fast, they may co-elute.[1]
-
Solution:
Q3: Can I separate the 2,2,3,3-tetrachloro impurity by distillation?
-
Answer: Yes, and it is highly recommended.[1] The boiling point difference is substantial (~27°C).[1]
-
Target (Trichloro): 104-105°C [1]
-
Impurity (Tetrachloro): 131-133°C [1]
-
Protocol: Use a fractionating column (e.g., Vigreux or packed column).[1] Collect the fraction at 103-106°C. Stop collection when the head temperature begins to rise rapidly above 108°C. The residue in the pot will be rich in the tetrachloro species.[1]
-
Q4: My glass reactor is etching during the synthesis. Is this normal?
-
Diagnosis: No. This indicates the presence of free HF .[1] While chlorinated species are stable, any hydrolysis of the -CF₃ groups (rare but possible under harsh acidic/thermal conditions) or impurities from the precursor can generate HF.[1]
-
Immediate Action: Neutralize the reaction mixture immediately.
-
Prevention: Use PTFE or Hastelloy reactors for high-temperature chlorination steps if HF generation is suspected.[1] Ensure all reagents are strictly anhydrous.
Purification Protocol: Fractional Distillation
Because the impurities have widely separated boiling points, fractional distillation is the gold standard for purification.[1]
Equipment:
-
Round-bottom flask (sized to be 50-70% full).[1]
-
Vigreux column (minimum 20cm) or packed column (glass helices) for higher purity.[1]
-
Water-cooled condenser.[1]
-
Vacuum adapter (optional, but atmospheric pressure is usually sufficient).[1]
Workflow:
-
Preparation: Wash crude reaction mixture with 5% NaHCO₃ to remove acidity. Dry thoroughly over anhydrous CaCl₂ or MgSO₄. Filter into the distillation flask.
-
Fore-run (Lights): Heat the bath. Collect the fraction boiling between 60°C and 90°C .
-
Contains: 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (BP 66-68°C) and solvent residues.[1]
-
-
Main Fraction (Target): Collect the fraction boiling between 103°C and 106°C .
-
Residue (Heavies): Stop distillation when temperature rises above 108°C or pot volume is low.
Figure 2: Logic flow for the purification of this compound.
References
-
CAS Common Chemistry . (n.d.).[1][4] 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Details. Retrieved from [Link][1][4][6]
-
Beilstein Journal of Organic Chemistry . (2013). Halogenation and dehydrohalogenation of hydrofluoroolefins. Retrieved from [Link]
-
Cheméo . (n.d.).[1][4] Physical Properties of Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. Retrieved from [Link][1][6]
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Hexafluoro-2,2,3,3-tetrachlorobutane | 375-34-8 [sigmaaldrich.com]
- 6. Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (CAS 375-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane vs other fluorinated solvents
Technical Comparison Guide: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane vs. Modern Fluorinated Solvents
Executive Summary
This compound (CAS 378-84-7) is a specialized hydrochlorofluorocarbon (HCFC) solvent characterized by its high density (1.697 g/mL) and moderate boiling point (105°C).[1] Often utilized in niche proteomics workflows and organic synthesis, it serves as a "heavy" non-polar solvent distinct from modern fluorinated alcohols like Hexafluoroisopropanol (HFIP) or green hydrofluoroethers (HFEs).
This guide objectively compares its performance against standard alternatives, highlighting its utility in high-efficiency liquid-liquid extractions where phase separation kinetics are critical.
Physicochemical Profile & Comparison
The following table contrasts CAS 378-84-7 with common solvents used in drug development and proteomics.
| Feature | This compound | Chloroform (CHCl₃) | HFIP (Hexafluoroisopropanol) | HFE-7100 (Engineered Fluid) |
| CAS Number | 378-84-7 | 67-66-3 | 920-66-1 | 163702-07-6 |
| Boiling Point | 105°C | 61°C | 58°C | 61°C |
| Density (25°C) | 1.697 g/mL | 1.49 g/mL | 1.59 g/mL | 1.52 g/mL |
| Polarity | Low (Lipophilic) | Low-Medium | High (H-bond donor) | Very Low |
| Solvency Type | Lipid/Hydrophobic extraction | General organic | Peptide/Protein solubilizer | Fluorinated cleaning/carrier |
| Phase Position | Bottom Layer (vs. Water) | Bottom Layer | Miscible (usually) | Bottom Layer |
| Environmental | HCFC (Ozone Depleting) | Toxic/Carcinogen | Corrosive/Volatile | Low GWP/Zero ODP |
Key Insight: The 105°C boiling point of CAS 378-84-7 makes it significantly less volatile than Chloroform or HFIP, reducing solvent loss during extended extractions but requiring higher energy (or vacuum) for removal.
Performance Analysis: Applications in Research
A. Proteomics & Lipidomics (Delipidation)
In proteomic sample preparation, removing lipids without precipitating the target protein is a delicate balance.
-
Mechanism: CAS 378-84-7 acts as a "super-heavy" chloroform substitute. Its three chlorine atoms provide strong lipophilicity, while the terminal trifluoromethyl (CF₃) groups reduce surface tension, allowing better penetration into biological matrices.
-
Advantage: The extreme density difference (1.7 vs 1.0 g/mL water) ensures rapid and clean phase separation, even with viscous biological samples that typically form emulsions with lighter solvents.
B. Organic Synthesis
-
Inert Reaction Medium: unlike HFIP, which activates electrophiles via hydrogen bonding, CAS 378-84-7 is relatively inert. It is used in halogenation reactions where a non-flammable, high-boiling solvent is required to maintain reflux temperatures above 100°C without using pressurized vessels.
Experimental Protocols
Protocol 1: High-Density Biphasic Extraction (Lipid Removal)
Objective: Remove lipid contaminants from a protein solution using CAS 378-84-7.
Reagents:
Workflow:
-
Addition: Add 1.0 mL of CAS 378-84-7 to 1.0 mL of aqueous sample in a 2.0 mL microcentrifuge tube.
-
Note: If the sample is high in phospholipids, add 200 µL Methanol to break emulsions.
-
-
Agitation: Vortex vigorously for 60 seconds. The mixture will turn cloudy.
-
Separation: Centrifuge at 3,000 x g for 3 minutes.
-
Observation: Three distinct layers will form.
-
Top: Aqueous phase (Proteins/Peptides).
-
Interface: Denatured debris (if any).
-
Bottom: Fluorinated phase (Lipids/Hydrophobic contaminants).
-
-
-
Recovery: Carefully pipette the Top Layer into a fresh tube. The high density of the solvent ensures the lipid layer stays firmly at the bottom, minimizing contamination risk compared to ether extractions (where lipids float).
Protocol 2: Solvent Removal (Evaporation)
Objective: Remove CAS 378-84-7 from extracted fractions.
-
Challenge: BP is 105°C.
-
Method: Use a centrifugal evaporator (SpeedVac) or Rotary Evaporator.
-
Settings: Set vacuum pressure to < 20 mbar and bath temperature to 45°C. The solvent will evaporate slower than water; ensure complete dryness to prevent interference in downstream LC-MS.
Decision Logic & Workflow Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting between CAS 378-84-7, HFIP, and Chloroform based on target analyte properties.
Figure 2: High-Density Extraction Phase Diagram
Caption: Visualizing the density-driven stratification in a CAS 378-84-7 extraction.
Safety & Regulatory Note
-
HCFC Status: As a Hydrochlorofluorocarbon, CAS 378-84-7 has a non-zero Ozone Depletion Potential (ODP). Its use is regulated under the Montreal Protocol. In many jurisdictions, it is restricted to essential research or feedstock uses where no viable alternative exists.
-
Toxicity: Like many halogenated butanes, it may exhibit anesthetic properties. Handle in a fume hood.
-
Disposal: Must be segregated as halogenated waste. Do not mix with non-halogenated solvents.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Apollo Scientific. Product Analysis: CAS 378-84-7 Physical Properties. Retrieved from
-
ChemicalBook. this compound Technical Specifications. Retrieved from
Sources
Definitive Structural Elucidation of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane: A Multi-Nuclear NMR vs. MS Comparative Guide
Executive Summary
For researchers synthesizing or isolating highly halogenated alkanes, structural validation presents a unique analytical challenge.[1][2] Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to definitively distinguish between isomers of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane due to excessive fragmentation and the loss of molecular ions (
This guide outlines a self-validating Multi-Nuclear NMR protocol (
Part 1: The Analytical Challenge (NMR vs. MS)
The target molecule,
| Feature | GC-MS (Electron Impact) | Multi-Nuclear NMR ( |
| Isomer Differentiation | Low. 2,2,3-trichloro and 2,3,3-trichloro isomers yield nearly identical fragment ions ( | High. Distinct chemical shifts and coupling constants ( |
| Molecular Ion ( | Rare/Weak. Halogens (Cl, F) are labile; | Not Applicable. NMR detects the intact backbone in solution. |
| Stereochemistry | None. (Unless using specialized chiral columns).[2] | High. |
| Quantification | Variable. Response factors vary heavily with halogen content.[1][2] | Absolute. |
Part 2: The NMR Validation Protocol
1. Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard.[2] -
Concentration:
10 mg/mL to resolve satellite peaks ( satellites).[2] -
Tube: 5mm high-precision NMR tube (avoid low-quality glass which can contain boron/silicon background signals in other nuclei).
2.
NMR: The Primary Screen (Survey Scan)
Fluorine NMR is the most sensitive tool for this molecule due to the presence of two distinct
-
Predicted Spectrum: Two distinct signals (singlets or quartets depending on coupling).[2]
-
Diagnostic Logic:
-
Signal A (
): This group is vicinal to the proton at C3.[2] It will appear as a doublet (split by 1H) or complex multiplet.[2] -
Signal B (
): This group is attached to a quaternary carbon ( ). It is isolated from protons (4 bonds away).[2] It will appear as a singlet (or very fine multiplet due to long-range F-F coupling).[2] -
Integration: Must be 1:1 (3F : 3F).
-
3.
NMR: The Connectivity Probe
The molecule has only one proton (at C3). This simplifies the spectrum but maximizes the information density of that single peak.
-
Prediction: A quartet at
4.5 – 5.5 ppm.[1][2] -
Mechanism: The proton on C3 is coupled to the three equivalent fluorines on C4 (
).[2] -
Coupling Constant (
): Expect .[2] -
Validation Check: If you see a singlet, the structure is wrong (likely the 2,2,3,3-tetrachloro analog or a hydrolyzed product).[1][2] If you see a doublet, you have likely lost two fluorines.[1][2] It must be a quartet.
4.
NMR: The Backbone Verification
Use Proton-Decoupled
-
C1 (
): Quartet ( ).[2][3] -
C2 (
): Singlet (or weak multiplet from long-range F coupling).[2] Characteristic shift for is 85-95 ppm.[2] -
C3 (
): Doublet of Quartets.[2] Split by directly attached H ( ) and vicinal F ( ). -
C4 (
): Quartet ( ).[2][3]
Part 3: Experimental Workflow & Decision Tree
The following diagram illustrates the logical flow for validating the structure. If any step fails, the synthesis or isolation must be revisited.[1][2]
Caption: Logical decision tree for the structural validation of this compound, prioritizing
Part 4: Advanced Verification (HOESY)
For definitive proof of spatial arrangement (e.g., distinguishing between diastereomers if the synthesis was not stereoselective), use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[1][2]
-
Objective: Detect through-space interactions between the Proton (H on C3) and the Fluorines.
-
Observation: You should observe a strong NOE (Nuclear Overhauser Effect) cross-peak between the H(C3) and the
(C4). -
Critical Check: If you observe a strong NOE between H(C3) and
(C1), it implies a folded conformation or unexpected proximity, but typically, the distance across the group is too large for a strong signal.[1][2] This confirms the regiochemistry of the placement.
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (Analogous fragmentation patterns).[1][2] National Institute of Standards and Technology.[2] [Link][1][2]
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Standard text for
coupling constants and chemical shifts). -
Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation.[1][2] (Provides experimental NMR data for hexafluorobutane derivatives). [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer.[1][2] (Source for general
chemical shift prediction rules for chlorinated carbons).
Sources
A Comparative Guide for Researchers: 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane versus Perfluorohexane as a Solvent
For the attention of researchers, scientists, and drug development professionals, this guide offers a detailed comparison of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane and perfluorohexane, two solvents with distinct properties and potential applications in the laboratory and beyond.
In the landscape of solvent selection, the choice between a hydrochlorofluorocarbon (HCFC) and a perfluorocarbon (PFC) is a critical one, with implications for performance, safety, and environmental impact. This guide provides a comprehensive analysis of this compound, an HCFC, and perfluorohexane, a PFC, to inform your selection process for applications such as reaction media, extraction, and chromatography.
At a Glance: A Tale of Two Solvents
This compound belongs to the hydrochlorofluorocarbon family, compounds that contain carbon, hydrogen, chlorine, and fluorine. The presence of chlorine in its structure is a key determinant of its chemical behavior and environmental profile.
In contrast, perfluorohexane is a perfluorocarbon, meaning all hydrogen atoms on the hexane backbone have been replaced by fluorine. This complete fluorination results in a highly inert and stable molecule with unique physical and chemical properties.
Physicochemical Properties: A Side-by-Side Comparison
A solvent's utility is fundamentally governed by its physical and chemical characteristics. The following table presents a comparison of the key properties of this compound and perfluorohexane. It is important to note that while extensive data is available for perfluorohexane, specific experimental values for this compound are less common in publicly accessible literature. Therefore, some properties for the latter are inferred based on the behavior of structurally similar hydrochlorofluorocarbons.
| Property | This compound | Perfluorohexane |
| Molecular Formula | C₄HCl₃F₆ | C₆F₁₄ |
| Boiling Point | Estimated to be in a similar range to other chlorinated fluorobutanes | 56 °C[1] |
| Density | Expected to be higher than perfluorohexane due to the presence of heavier chlorine atoms | 1.68 g/cm³[1] |
| Viscosity | Data not readily available | 0.7 cP at 25 °C |
| Vapor Pressure | Data not readily available | 231 mmHg at 25 °C |
| Solubility in Water | Generally low for haloalkanes[2][3] | Very low |
| Solubility in Organic Solvents | Generally soluble in a range of organic solvents[2][4] | Soluble in many organic solvents[4] |
Performance in the Laboratory: Solvency Power and Applications
The choice of solvent is critical for the success of chemical reactions, extractions, and analytical procedures. The distinct molecular structures of this compound and perfluorohexane lead to different solvency characteristics.
This compound: As a hydrochlorofluorocarbon, this solvent possesses a degree of polarity due to the presence of both chlorine and fluorine atoms. This polarity suggests it would be a more effective solvent for a wider range of organic compounds, including those with some polar functional groups, compared to the highly nonpolar perfluorohexane.[2][4] Its reactivity, while generally low for a haloalkane, may be higher than that of a perfluorocarbon, which could be a consideration for sensitive chemical reactions.
Perfluorohexane: Being a perfluorocarbon, perfluorohexane is characterized by its chemical and biological inertness. Its high gas-dissolving capacity makes it suitable for applications requiring enhanced oxygenation.[2] Perfluorohexane is an excellent solvent for other fluorinated compounds and has found use as a coolant, in medical imaging as a contrast agent, and as an inert reaction medium.[2] However, its utility for dissolving non-fluorinated organic compounds is more limited due to its highly nonpolar nature.
To provide a practical framework for evaluating these solvents, the following section details a hypothetical experimental protocol for comparing their solvency power.
Experimental Protocol: Comparative Solubility Assessment
This protocol outlines a method to quantitatively compare the solubility of a model compound in both this compound and perfluorohexane.
Objective: To determine and compare the saturation solubility of a model analyte in each solvent at a controlled temperature.
Materials:
-
This compound
-
Perfluorohexane
-
Model analyte (e.g., a common pharmaceutical ingredient or a synthetic intermediate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the model analyte to separate vials.
-
Accurately dispense a known volume of each solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The continuous agitation facilitates this process.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker bath and allow any undissolved solid to settle.
-
Withdraw an aliquot of the supernatant from each vial using a pipette, ensuring no solid particles are transferred.
-
Dilute the aliquots to a known volume with a suitable solvent that is miscible with both the test solvent and the mobile phase of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved analyte.
-
Prepare a calibration curve using standard solutions of the analyte to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the analyte in each solvent, typically expressed in mg/mL or mol/L.
-
Compare the solubility values to determine which solvent is more effective for the model compound.
-
Causality Behind Experimental Choices:
-
Excess Analyte: Using an excess of the solid analyte ensures that the solution reaches its saturation point, providing a true measure of the maximum solubility.
-
Constant Temperature: Solubility is highly dependent on temperature. A constant temperature bath is crucial for obtaining reproducible and comparable results.
-
Equilibration Time: Sufficient time is necessary for the dissolution process to reach equilibrium.
-
Careful Sampling: Taking only the supernatant prevents the inclusion of undissolved solids, which would lead to an overestimation of solubility.
-
Validated Analytical Method: An accurate and precise analytical method is essential for reliable quantification of the dissolved analyte.
Caption: Workflow for determining and comparing the solubility of a compound in two different solvents.
Environmental, Health, and Safety Considerations
The environmental and safety profiles of solvents are of paramount importance in modern research and development. The table below summarizes the key environmental and safety metrics for both solvents.
| Aspect | This compound | Perfluorohexane |
| Ozone Depletion Potential (ODP) | Non-zero, as it is an HCFC. The presence of chlorine allows it to participate in ozone-depleting reactions in the stratosphere.[5][6] | 0 (Contains no chlorine or bromine) |
| Global Warming Potential (GWP) | Expected to be significant, as is typical for HCFCs.[7][8] | Very High (9300 over a 100-year time horizon)[1] |
| Toxicity | Data for this specific compound is limited, but haloalkanes, in general, should be handled with care, avoiding inhalation and skin contact.[1][9][10] | Generally considered to have low toxicity.[2] |
| Flammability | Generally non-flammable. | Non-flammable.[1] |
Expert Insights on Environmental Impact:
-
Ozone Depletion: The key differentiator from an ozone-depletion perspective is the presence of chlorine in this compound. As an HCFC, it contributes to ozone layer depletion, albeit to a lesser extent than older chlorofluorocarbons (CFCs).[5][6][11] This is a significant consideration under the Montreal Protocol and its subsequent amendments, which aim to phase out ozone-depleting substances.
Conclusion: A Balanced Decision
The choice between this compound and perfluorohexane as a solvent requires a careful balancing of performance requirements, environmental responsibilities, and safety protocols.
This compound may offer broader solvency for a range of organic compounds due to its moderate polarity. However, its contribution to ozone depletion and its likely significant global warming potential are major drawbacks.
Perfluorohexane , on the other hand, is exceptionally inert and non-ozone-depleting, making it suitable for specialized applications where these properties are paramount. Its extremely high global warming potential, however, is a serious environmental concern.
For researchers and drug development professionals, the path forward involves a thorough evaluation of the specific needs of their application. It is also crucial to explore emerging, more environmentally benign solvent alternatives that can deliver the required performance without the significant environmental penalties associated with many traditional halogenated solvents.
References
-
Ozone depletion potential - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Perfluorohexane - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Papadimitriou, V. C., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics, 18(9), 6283-6297. Retrieved February 19, 2026, from [Link]
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Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1). Retrieved February 19, 2026, from [Link]
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HALOALKANES AND HALOARENES - creedutive. (n.d.). Retrieved February 19, 2026, from [Link]
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Control of HFC-23 Emissions | US EPA. (2025, November 28). Retrieved February 19, 2026, from [Link]
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Global Warming Potential (GWP) of Refrigerants: Why are Particular Values Used? - Tecniche Nuove. (n.d.). Retrieved February 19, 2026, from [Link]
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Ozone Depletion - Pharos - Habitable. (n.d.). Retrieved February 19, 2026, from [Link]
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1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane | Solubility of Things. (n.d.). Retrieved February 19, 2026, from [Link]
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Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- - Substance Details - EPA. (2023, November 1). Retrieved February 19, 2026, from [Link]
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Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]
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The Economic Benefits of Chlorine Chemistry in Fluorocarbons in the United States and Canada. (2022, July 6). Retrieved February 19, 2026, from [Link]
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Fluorocarbons – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 19, 2026, from [Link]
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(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). Retrieved February 19, 2026, from [Link]
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Navigating the Analytical Landscape of Halogenated Hydrocarbons: A Comparative Guide to 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane and Its Alternatives
In the realm of specialty chemicals, 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane stands as a compound with niche applications, particularly where specific solvency and physical properties are paramount. However, the broader class of halogenated hydrocarbons to which it belongs has faced intense scrutiny due to environmental and health concerns, including ozone depletion and global warming potential.[1][2] This has catalyzed a shift towards safer, more sustainable alternatives. This guide provides a cross-referenced examination of the analytical data for this compound, alongside a comparative analysis of its potential replacements, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making.
Characterizing the Target: this compound
This compound, with the chemical formula C₄Cl₃F₇ and a molecular weight of 287.391 g/mol , is a dense, halogenated alkane.[3] While detailed, publicly available analytical spectra for this specific compound are scarce, we can infer its expected analytical characteristics based on its structure and data from analogous compounds.
Predicted Analytical Profile
A comprehensive analytical characterization is crucial for quality control, purity assessment, and trace analysis. The primary techniques for elucidating the structure and purity of a compound like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the presence of seven fluorine atoms in two different chemical environments (a -CF₃ group and a -CF- group), the ¹⁹F NMR spectrum is expected to show distinct signals for each environment. The chemical shifts and coupling constants would be indicative of the through-bond interactions with neighboring chlorine and carbon atoms.[4] For instance, in the structurally similar 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, distinct signals for the two trifluoromethyl groups are observed in the ¹⁹F NMR spectrum.[5]
-
¹³C NMR: The carbon skeleton of this compound contains four carbon atoms, each in a unique chemical environment due to the substitution pattern of fluorine and chlorine. Therefore, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative halogen atoms.[6]
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to significant fragmentation of the molecule. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic isotopic patterns due to the presence of three chlorine atoms. Common fragmentation pathways would involve the loss of halogen atoms (Cl, F) and smaller fluorinated or chlorinated carbon fragments. For example, the mass spectrum of 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane shows a clear fragmentation pattern.[7]
Gas Chromatography (GC):
As a volatile halogenated hydrocarbon, Gas Chromatography (GC) is the ideal technique for separation and purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and identification of the compound and any impurities. The retention time of the compound would be dependent on the column polarity, temperature program, and carrier gas flow rate. A non-polar or medium-polarity column would be suitable for its analysis.[8]
The Search for Greener Alternatives
The drive to replace halogenated hydrocarbons stems from their adverse environmental impact.[1] The primary alternatives emerging are from the families of hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), hydrochlorofluoroolefins (HCFOs), and other non-halogenated solvents. These alternatives are often sought for applications in precision cleaning, as refrigerants, and as solvents.[2][9]
Comparative Analysis of Alternatives
The following table provides a comparative overview of this compound and some of its potential alternatives. Due to the limited publicly available data for the target compound, some of its properties are inferred from structurally similar molecules.
| Property | This compound (Predicted/Inferred) | HFC-4310mee | trans-1,2-Dichloroethylene | Hydrofluoroolefins (HFOs) (General) |
| Chemical Formula | C₄Cl₃F₇ | C₅H₂F₁₀ | C₂H₂Cl₂ | Unsaturated HFCs |
| Molecular Weight ( g/mol ) | 287.391[3] | 252.05[10] | 96.94[11] | Varies |
| Boiling Point (°C) | ~100-120 (estimated) | 55[12][13] | 48[14] | Generally low |
| Vapor Pressure | Lower (due to higher MW) | 225.72 mm Hg at 25 °C[13] | 395 mm Hg at 30 °C[14] | High |
| Ozone Depletion Potential (ODP) | Moderate to High | 0[13] | 0[15] | 0[16] |
| Global Warming Potential (GWP) | High | Low (<10)[9] | Low[15] | Very Low[1][2] |
| Key Features | High density, non-flammable | Good solvency, fast-drying[9] | Effective solvent, flammable[17][18] | PFAS-free, non-flammable options available[1] |
| Primary Applications | Specialty solvent | Precision cleaning, rinsing agent[9][13] | Solvent, chemical intermediate[17] | Refrigerants, cleaning solvents[2][16][19] |
Experimental Protocols: A Guideline for Analysis
To ensure accurate and reproducible data for the comparison of these compounds, standardized analytical methods are essential. The following section outlines a general protocol for the analysis of volatile halogenated hydrocarbons using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Headspace GC-MS Protocol for Halogenated Hydrocarbons
This protocol is designed for the qualitative and quantitative analysis of volatile halogenated compounds in a liquid or solid matrix.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 20 mL headspace vial.
-
If the sample is a solid, add a suitable solvent (e.g., methanol, dichloromethane) to dissolve or extract the analytes. The solvent must be of high purity and not interfere with the analytes of interest.[20]
-
For liquid samples, direct injection into the headspace vial may be possible.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 90°C) for a set time (e.g., 45 minutes) with agitation to allow the volatile compounds to partition into the headspace.[21]
-
A defined volume of the headspace gas (e.g., 1 mL) is then automatically injected into the GC inlet.
3. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., split ratio 10:1) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for separating a wide range of volatile organic compounds.[8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
4. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[21]
5. Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
This generalized protocol provides a robust starting point for the analysis of this compound and its alternatives. Method optimization, particularly the temperature program and column selection, may be necessary to achieve the desired separation for specific sample matrices.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflow and the logical relationship between the compound and its alternatives.
Caption: A flowchart of the Headspace GC-MS experimental workflow.
Caption: Logical relationship between the target compound and its alternatives.
Conclusion
While this compound may have specific industrial uses, the lack of readily available, comprehensive analytical data necessitates a cautious approach to its application and quality control. The broader trend towards environmentally benign chemicals has led to the development of viable alternatives such as HFCs, HFOs, and HCFOs, which offer comparable or superior performance in many applications with significantly lower environmental impact. This guide serves as a foundational resource for researchers and professionals, providing a framework for the analytical comparison of these compounds and highlighting the importance of thorough characterization in the selection of specialty chemicals. As regulations continue to evolve, a deep understanding of the analytical profiles of both legacy and emerging compounds will be indispensable.
References
-
BestSolv® HFO / HCFO Solvents for Precision Cleaning. (n.d.). Retrieved from [Link]
-
Fact sheet: 1,2-dichloroethene (trans). (n.d.). Golder. Retrieved from [Link]
-
trans-1,2 Dichloroethylene (t-DCE). (n.d.). Diversified CPC International. Retrieved from [Link]
-
Trans-1,2-Dichloroethylene. (n.d.). PubChem. Retrieved from [Link]
-
Technical Factsheet on: 1,2-DICHLOROETHYLENE. (n.d.). EPA. Retrieved from [Link]
-
Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]
-
Opteon™ SF05. (n.d.). Chemours. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(13), 3436-3444. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(13), 3436-3444. [Link]
- Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014).
-
HFC-4310mee (en). (n.d.). Probas2. Retrieved from [Link]
-
End-of-life treatment of Hydrofluoroolefins (HFOs). (2024, June 3). Nordic Council of Ministers. Retrieved from [Link]
-
1,2 trans-dichloroethylene. (n.d.). Enviro Tech International. Retrieved from [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9). Agilent. Retrieved from [Link]
-
Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
HFOs come on the scene in refrigeration and air conditioning systems. (2013, January 2). Climalife. Retrieved from [Link]
-
19Fluorine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-. (n.d.). US EPA. Retrieved from [Link]
-
19F NMR Reference Standards. (n.d.). Michigan State University. Retrieved from [Link]
-
Analysis of halogenated hydrocarbons in air. (2011). Agilent. Retrieved from [Link]
-
Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Alternative Refrigerants: Understanding Hydrofluoroolefins. (2024, October 4). 1st Choice Pro Services. Retrieved from [Link]
-
HFC-4310mee. (n.d.). J-GLOBAL. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager. Retrieved from [Link]
-
1,1,1,2,2,3,4,5,5,5-Decafluoropentane. (n.d.). PubChem. Retrieved from [Link]
-
EI-MS/MS spectra from GC-Q-TOF MS of (a) 1 at m/z 240, (...). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. (n.d.). ResearchGate. Retrieved from [Link]
-
(2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). Beilstein Journal of Organic Chemistry, 20, 452-459. [Link]
-
The carbon-13 NMR for 1,1,1-trichloroethane. (2018, December 15). Chemistry Stack Exchange. Retrieved from [Link]
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Mechanistic studies comparing halogenated alkanes in SNV reactions
Comparative Mechanistic Guide: Halogenated Alkanes in Nucleophilic Substitution ( ) Reactions
Executive Summary
In drug development and fine chemical synthesis, the choice of halogenated alkane (
Key Insight: While "SNV" is often colloquially used in high-throughput screening to denote Substitution Nucleophilic Variants, the fundamental chemistry relies on the competition between
-
Iodoalkanes (
): Highest reactivity due to weak C-I bond; ideal for difficult substitutions but prone to storage degradation. -
Bromoalkanes (
): The industry standard balance of stability and reactivity. -
Chloroalkanes (
): Cost-effective but kinetically sluggish; often requires activation (catalysis or heat). -
Fluoroalkanes (
): Generally inert in standard conditions due to the high strength of the C-F bond; used primarily as metabolic blockers rather than electrophiles.
Mechanistic Framework & Decision Logic
The reaction pathway is not random; it is a deterministic outcome of substrate structure, nucleophile strength, and solvent polarity.
Pathway Selection Diagram
The following logic gate illustrates how experimental conditions force the transition between
Caption: Decision matrix for predicting
Comparative Analysis: The "Halogen Effect"
The rate-determining step in both mechanisms involves the breaking of the Carbon-Halogen bond.[1][2][3] Consequently, the Leaving Group Ability is the single most critical variable.
Bond Energy vs. Reactivity
The reactivity correlates inversely with Bond Dissociation Energy (BDE). As the halogen size increases, orbital overlap with carbon (
| Halogen (X) | Bond | Bond Length (pm) | BDE (kJ/mol) | Relative Reactivity ( | Leaving Group Quality |
| Fluorine | C-F | 139 | ~485 | < | Poor (Rarely reacts) |
| Chlorine | C-Cl | 178 | ~327 | 1.0 (Reference) | Moderate |
| Bromine | C-Br | 193 | ~285 | ~50 - 200 | Good |
| Iodine | C-I | 214 | ~234 | ~100 - 30,000 | Excellent |
Note: Relative reactivity (
Mechanistic Nuances
-
(Bimolecular): The transition state involves a pentacoordinate carbon. Large halogens (Iodine) stabilize this transition state through polarizability (softness), lowering the activation energy (
). -
(Unimolecular): The rate depends on the formation of the carbocation (
) and the halide anion ( ). Since is the most stable anion (conjugate base of the strongest acid, HI), it dissociates most readily.
Experimental Protocol: Kinetic Determination via Conductometry
To objectively compare halogenated alkanes, one must measure the rate constant (
Protocol Design (Self-Validating)
Objective: Determine first-order rate constants (
Reagents:
-
Substrate: t-Butyl chloride (
), t-Butyl bromide ( ). -
Solvent: 50:50 (v/v) Ethanol:Water (Polar protic to encourage ionization).
-
Equipment: Conductometer with dip probe, temperature-controlled water bath (
).
Step-by-Step Workflow:
-
Baseline Calibration: Equilibrate 50 mL of solvent in the water bath. Insert probe and record baseline conductivity (
). -
Initiation: Inject
of substrate ( or ) into the solvent under vigorous stirring. Start timer ( ).[4] -
Data Acquisition: Record conductivity (
) every 15 seconds for (fast) or every 60 seconds for (slow). -
Infinity Point: Allow reaction to proceed for
half-lives or heat gently to drive to completion to obtain . -
Calculation: The reaction follows first-order kinetics:
Plot vs. Time ( ).[4] The slope is .
Experimental Workflow Diagram
Caption: Conductometric workflow for determining solvolysis kinetics of halogenated alkanes.
Supporting Data & Interpretation
The following data represents typical rate constants obtained using the protocol above in 50% aqueous ethanol at
Table 2: Kinetic Comparison of Tertiary Halides ( )
| Substrate | Leaving Group | Rate Constant | Relative Rate | Half-life ( |
| t-Butyl Fluoride | Negligible | ~0 | N/A | |
| t-Butyl Chloride | 1 | ~77 min | ||
| t-Butyl Bromide | 40 | ~2 min | ||
| t-Butyl Iodide | 93 | ~50 sec |
Interpretation for Drug Development[5]
-
Process Safety: The reaction of t-Butyl Iodide is extremely fast. In a large-scale reactor, this rapid exotherm could lead to a runaway reaction.
-
Process Control: t-Butyl Chloride is slow, potentially acting as a bottleneck in synthesis, requiring higher temperatures which may degrade sensitive APIs.
-
Optimal Choice: t-Butyl Bromide often offers the "Goldilocks" zone—fast enough for throughput, but controllable.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry. (Source for solvent effects on halide solvolysis).[4][5][6][7]
-
Master Organic Chemistry. (2025). Comparing the SN1 and SN2 Reactions. Link
-
Clark, J. (2020). Rates of Reaction of Halogenoalkanes. ChemGuide. Link
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Comparative Guide: Isomeric Ratio Analysis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane Synthesis Products
Executive Summary & Application Context
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (TCHFB) is a critical halogenated intermediate, often appearing in the synthesis pathways of hydrofluoroolefins (HFOs) used in next-generation refrigerants and foam-blowing agents (e.g., the HFO-1336mzz series).[1]
In industrial and research synthesis—typically involving the chlorination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene or radical chlorination of hexafluorobutane—the control of isomeric ratios is paramount.[1] While TCHFB contains a single chiral center (C3), resulting in a racemic mixture (R/S) under standard conditions, the primary analytical challenge lies in distinguishing the target regioisomer (2,2,3-trichloro) from competitive structural isomers such as 1,2,3-trichloro or 2,3,3-trichloro derivatives formed via radical rearrangement or non-selective addition.[1]
This guide compares the two dominant analytical methodologies:
Analytical Methodologies: A Comparative Analysis
Method A: F NMR Spectroscopy (The Structural Gold Standard)
Nuclear Magnetic Resonance (NMR) utilizing the Fluorine-19 nucleus is the most robust method for quantifying isomeric ratios in polyfluorinated butanes.[1] Unlike GC, which relies on volatility differences,
Why it works (Causality):
In 2,2,3-TCHFB, the two
-
(A): Adjacent to a gem-dichloro carbon (
).[1] -
(B): Adjacent to a chloromethylene carbon (
).[1] -
Regioisomers: Isomers like 1,2,3-trichloro will exhibit drastically different chemical shifts and coupling constants (
or ), allowing for integration-based quantification without the need for physical separation.[1]
Experimental Protocol (Self-Validating):
-
Sample Prep: Dissolve 20–30 mg of crude product in 0.6 mL of deuterated chloroform (
). -
Internal Standard: Add 10
L of -trifluorotoluene (TFT) as a quantitative integration standard ( ppm). -
Acquisition:
-
Validation: Verify the integral of the TFT standard (set to 3.00). The sum of the integrals for the product's
signals should match the molar stoichiometry relative to the standard.
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
GC-MS is essential for identifying trace impurities and validating the molecular mass of the isomers, though it can struggle to baseline-separate regioisomers with similar boiling points.[1]
Why it works:
Electron Ionization (EI) fragmentation patterns differ slightly between regioisomers.[1] For instance, the loss of a
Experimental Protocol:
-
Column: fused silica capillary column (e.g., RTX-200 or DB-5MS), 30 m
0.25 mm ID.[1] Note: Trifluoropropylmethyl polysiloxane phases (RTX-200) often provide better separation for fluorinated isomers than standard non-polar columns.[1] -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 40°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.[1]
-
Hold: 5 min.
-
-
MS Parameters: Scan range 35–400 amu; Source temp 230°C.
Data Presentation & Comparison
The following table summarizes the performance characteristics of both methods for TCHFB analysis.
| Feature | GC-MS (EI Mode) | |
| Primary Utility | Quantitative Ratio of Regioisomers | Trace Impurity Profiling (<0.1%) |
| Specificity | High (Chemical Shift is diagnostic) | Medium (Relies on retention time) |
| Sample Prep | Minimal (Dissolution) | Moderate (Dilution, filtration) |
| Limit of Detection | ~0.5 - 1.0% | < 0.01% (ppm level) |
| Isomer Resolution | Excellent (Distinct singlets/doublets) | Variable (Co-elution is common) |
| Chiral Analysis | Requires Chiral Shift Reagent (e.g., Eu(hfc)3) | Requires Chiral Column (e.g., |
Validated Analytical Workflow (Process Diagram)
The following diagram illustrates the decision logic for analyzing the synthesis product. It integrates both methods to ensure high-confidence data.[1]
Caption: Integrated analytical workflow for validating this compound purity.
Mechanistic Insights & Troubleshooting
Distinguishing the 2,2,3-Isomer
In the
-
Signal A (
): Typically appears as a singlet or a doublet with small coupling constants, shifted downfield due to the deshielding effect of two chlorine atoms.[1] -
Signal B (
): Appears as a doublet ( Hz) due to coupling with the vicinal proton.[1] -
Common Impurity (2,3,3-trichloro): If the synthesis involves adding
to a precursor like 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, the 2,2,3 and 2,3,3 isomers are chemically identical due to the symmetry of the butane backbone unless the ends are differentiated.[1] However, 1,2,3-trichloro isomers (formed via radical migration) will break this symmetry, resulting in complex multiplets.[1]
Handling Stereoisomers
While TCHFB has one chiral center, it is typically produced as a racemate.[1] If your application requires Enantiomeric Excess (ee) determination (e.g., for pharmaceutical intermediates):
-
Standard GC/NMR will fail to distinguish R from S enantiomers.
-
Required Modification: Use a Chiral GC column (e.g.,
-cyclodextrin based) or add a chiral shift reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) to the NMR tube to split the enantiomeric signals.
References
-
Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (Data and Spectra). Retrieved from [Link][1]
-
Agilent Technologies. (2017).[1] Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
Sources
Safety Operating Guide
2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane proper disposal procedures
The following technical guide details the operational safety and disposal protocols for 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS 378-84-7). This document is structured for researchers and safety officers requiring immediate, actionable data for regulatory compliance and risk mitigation.
Substance Identification & Hazard Characterization
Before initiating any disposal procedure, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Registry Number | 378-84-7 |
| Molecular Formula | C₄HCl₃F₆ |
| Molecular Structure | CF₃-CCl₂-CHCl-CF₃ |
| Physical State | Liquid (Standard ambient temperature/pressure) |
| Hazard Classification | Irritant (Skin/Eye) , Ozone Depleting Substance (Potential) |
| Reactivity | Incompatible with alkali metals (Na, K) and finely divided active metals (Al, Mg, Zn). |
Operational Insight: This compound is a hydrochlorofluorocarbon (HCFC) derivative often used as a synthesis intermediate. Unlike simple solvents, its high halogen content (6 Fluorines, 3 Chlorines) requires specific incineration protocols to manage the generation of hydrofluoric acid (HF) and hydrochloric acid (HCl) during thermal decomposition.
Safety & Handling Protocols
Handling this substance for disposal requires a "Zero-Contact" policy due to its potential to penetrate standard nitrile gloves over prolonged exposure and its reactivity with metal surfaces.
Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified fume hood.[1] If outside a hood (e.g., spill cleanup), use a full-face respirator with organic vapor/acid gas cartridges.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or Viton® for splash protection. Standard nitrile degrades rapidly upon exposure to halogenated alkanes.
-
-
Ocular: Chemical splash goggles.[1] Face shield required during pouring or transfer operations.[1]
Engineering Controls
-
Ventilation: All transfers must occur in a chemical fume hood with a face velocity of 80–100 fpm.
-
Vessel Compatibility: Use borosilicate glass or high-density polyethylene (HDPE). Avoid aluminum or zinc containers , as halogenated compounds can react exothermically with these metals, potentially leading to container failure or explosion.
Waste Segregation & Collection Strategy
Proper segregation is the critical control point in the disposal workflow. Mixing this compound with incompatible streams (e.g., acetone, alkali bases) can create immediate physical hazards.[2]
The "Halogenated Only" Rule
-
Designated Stream: Segregate strictly into the Halogenated Solvent Waste stream.
-
Prohibited Mixtures:
-
Do NOT mix with Non-Halogenated Solvents: Mixing with flammables (e.g., Ethanol, Hexane) increases the caloric value but complicates the incineration process due to halogen load.
-
Do NOT mix with Alkalis: Contact with strong bases (NaOH, KOH) can trigger dehydrohalogenation, releasing toxic gases and heat.
-
Do NOT mix with Metals: Keep away from waste streams containing metal powders or hydrides.
-
Labeling Requirements
Every container must be labeled before the first drop of waste is added.[3]
-
Label Content: "HAZARDOUS WASTE - HALOGENATED SOLVENT"
-
Constituent Listing: Explicitly write "this compound" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
Step-by-Step Disposal Procedure
This protocol ensures a self-validating chain of custody from the bench to the waste vendor.
Step 1: Quantity Assessment
-
Estimate the volume.[4][5] If >1 Liter, ensure the receiving waste container has sufficient headspace (10% minimum) to prevent over-pressurization from thermal expansion.
Step 2: Transfer to Waste Container
-
Place the waste container in a secondary containment tray (polypropylene).
-
Using a glass or HDPE funnel, transfer the liquid slowly.
-
Validation Check: Observe for any bubbling, heat generation, or phase separation. If observed, STOP immediately and close the sash. This indicates an incompatible mixture.
Step 3: Decontamination
-
Rinse the empty original vessel with a small volume of acetone (if compatible) or dichloromethane.
-
Add this rinseate to the same halogenated waste container.
-
Deface the label on the original empty bottle and dispose of it as "Empty Chemical Container" (glass trash), provided it is triple-rinsed and dry.
Step 4: Storage & Hand-off
-
Store in a cool, dry Satellite Accumulation Area (SAA) away from direct sunlight.
-
Request pickup from your institution's EHS or licensed hazardous waste contractor.
Emergency Response: Spill Management
Scenario: A 500 mL bottle shatters on the lab floor.
-
Evacuate & Isolate: Alert personnel. Clear the immediate area (15 ft radius).
-
Ventilate: If safe, open fume hood sashes to max height to increase room air exchange; otherwise, close lab doors to contain vapors.
-
PPE Up: Don Viton gloves, goggles, and respirator.
-
Contain: Dike the spill using inert absorbent pillows or vermiculite .
-
Critical:Do NOT use sawdust or paper towels. These are combustible and can react with the oxidizer potential of some halogenated compounds under fire conditions.
-
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Halogenated Solvents."
-
Clean Surface: Wash the area with a detergent solution (soap/water). Do not use bleach.[3]
Waste Stream Logic Workflow
The following diagram illustrates the decision matrix for disposing of this compound, ensuring no cross-contamination.
Caption: Decision logic for segregating and packaging halogenated waste to prevent reactivity hazards.
References
-
National Institute of Standards and Technology (NIST) .[6] Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
Washington State University . Laboratory Safety Manual: Halogenated Solvents Waste Management. Available at: [Link]
-
University of Wollongong . Laboratory Waste Disposal Guidelines: Halogenated Organic Solvents. Available at: [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Nasa Ozone Watch: EESC facts [ozonewatch.gsfc.nasa.gov]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- [webbook.nist.gov]
Personal protective equipment for handling 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane
CAS: 378-84-7 | Formula: C₄HCl₃F₆ | Class: Hydrochlorofluorocarbon (HCFC) / Haloalkane
Executive Safety Summary
The Invisible Threat: Unlike common solvents that provide strong olfactory warnings, highly fluorinated butanes often possess faint, sweet odors that mask their danger. The primary risks of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane are respiratory irritation and cardiac sensitization . Inhalation of high concentrations can render the heart hypersensitive to adrenaline, leading to sudden arrhythmia without prior warning signs.
Core Directive: Treat this chemical as a volatile CNS depressant and defatting agent . All handling must occur within a certified chemical fume hood.
Risk Assessment & Hazard Identification
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High Risk | Vapors are heavier than air (sink to floor). Causes respiratory tract irritation (Risk Phrase R37) and CNS depression (dizziness, drowsiness). Critical: Potential for cardiac sensitization at high exposure. |
| Skin Contact | Moderate Risk | Potent defatting agent. Strips natural oils, leading to dermatitis. Can permeate standard nitrile gloves upon prolonged contact. |
| Eye Contact | Moderate Risk | Liquid splashes cause immediate pain and irritation (Risk Phrase R36). Vapors can cause lacrimation. |
| Reactivity | Low/Specific | Generally stable, but incompatible with alkali metals (Na, K), powdered metals (Al, Mg, Zn), and strong bases. Risk of exothermic reaction or decomposition. |
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Halogenated hydrocarbons can swell and permeate standard disposable nitrile gloves. For this compound, a barrier resistant to chlorinated solvents is required.
Hand Protection Strategy
-
Incidental Contact (Splash Protection):
-
Primary: Disposable Nitrile (Minimum 5 mil thickness).
-
Protocol: Double-gloving is recommended. If splashed, immediately remove the outer glove, wash hands, and replace.
-
-
Prolonged Contact / Immersion:
-
Required Material: Viton® (Fluoroelastomer) or Silver Shield® (Laminate Film) .
-
Why? Viton provides superior resistance to chlorinated solvents compared to Nitrile or Latex.
-
Avoid: Natural Latex (degrades rapidly).
-
Respiratory & Eye Protection[1]
-
Engineering Control (Primary): Chemical Fume Hood operating at 80–100 fpm face velocity.
-
Respirator (Secondary - if hood unavailable): Half-face respirator with Organic Vapor (OV) Cartridges (Black band).
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid transfer due to splash risk.
Operational Handling Workflow
Pre-Operational Checks
-
Ventilation: Verify fume hood flow indicator is green/safe.
-
Quench Check: Ensure no alkali metals (e.g., Sodium dispersion) are present in the workspace.
-
Vessel Inspection: Use borosilicate glass (Pyrex/Duran). Inspect for micro-fractures; halogenated solvents have low surface tension and will leak through microscopic cracks.
Transfer Protocol
-
Technique: Use positive displacement pipettes or glass syringes with PTFE-tipped plungers.
-
Avoid: Plastic syringes with rubber plungers (the solvent may swell the rubber, causing the plunger to seize).
-
Grease: Use fluorinated grease (e.g., Krytox) for ground glass joints. Standard hydrocarbon grease may dissolve.
Visual Workflow: Safe Handling Logic
Figure 1: Decision logic for safe handling and transfer operations.
Emergency Response Protocols
Spill Management
Evacuation Criteria: If a spill exceeds 50 mL outside a fume hood, evacuate the immediate area to prevent anesthetic effects.
-
Alert: Notify personnel.
-
Ventilate: Open windows if safe; ensure fume hoods are in "Emergency/Purge" mode.
-
Contain:
-
Minor Spill (<50 mL): Absorb with vermiculite or activated carbon mats. Do not use paper towels (rapid evaporation).
-
Major Spill (>50 mL): Evacuate. Call EHS/HazMat.
-
-
Disposal: Collect absorbent material into a sealed container labeled "Halogenated Debris."
First Aid
-
Inhalation: Move to fresh air immediately. Do not administer adrenaline (epinephrine) unless absolutely necessary (risk of cardiac arrhythmia).
-
Skin: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watch bands, shoes) as they cannot be effectively decontaminated.
-
Eyes: Flush with water for 15 minutes, lifting eyelids.[1] Seek medical attention.
Waste Disposal & Logistics[3]
Classification: Halogenated Solvent Waste .
-
Segregation: NEVER mix with:
-
Non-halogenated solvents (Acetone, Ethanol) - Increases disposal cost.
-
Acid waste.
-
Alkali metals.
-
-
Container: High-density polyethylene (HDPE) or Glass. Cap tightly to prevent fugitive emissions.
-
Labeling: Must list "this compound" explicitly. Do not just label "Halogenated Waste."
References
-
National Institute of Standards and Technology (NIST). (2023). Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- (Analogous Structure Data). NIST Chemistry WebBook. [Link]
-
PubChem. (2023). Compound Summary: 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (Structural Analog).[2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Halogenated Hydrocarbons. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
